molecular formula C7H10N2O B1330575 1-Hydroxy-3,5-dimethylpyridin-4-imine CAS No. 76139-65-6

1-Hydroxy-3,5-dimethylpyridin-4-imine

Cat. No. B1330575
CAS RN: 76139-65-6
M. Wt: 138.17 g/mol
InChI Key: MCEGLEZWTMEYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-3,5-dimethylpyridin-4-imine is a compound that is structurally related to various pyridine derivatives, which are often found in natural products and pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from the structural and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves heterocyclization reactions, as seen in the preparation of 3,7-dimethyl-2-[N-(4-methylpyridyl-2)-4-hydroxy-3-methyl-5-oxopyrrolen-3-yl]imidazo[1,2-a]pyridine, where 2-chloroepoxy-1,1-diethoxy-2.3-butane reacts with 2-amino-4-methylpyridine . This suggests that the synthesis of 1-Hydroxy-3,5-dimethylpyridin-4-imine could also involve similar heterocyclization steps, possibly starting from a suitable chloroepoxy precursor and an amine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using X-ray crystallography, as demonstrated for compounds such as 1,4-dihydro-2,6-dimethyl-4-(2′-isopropylphenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester and 3,7-dimethyl-2-[N-(4-methylpyridyl-2)-4-hydroxy-3-methyl-5-oxopyrrolen-3-yl]imidazo[1,2-a]pyridine . These studies reveal the arrangement of substituents around the pyridine ring and the overall conformation of the molecule.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the presence of functional groups. For instance, hydroxyl groups on an unsaturated imine can activate a [4+4] dimerization reaction . This indicates that the hydroxy and imine groups in 1-Hydroxy-3,5-dimethylpyridin-4-imine could also play a crucial role in its chemical reactivity, potentially facilitating dimerization or other types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility and lipophilicity, can be modified by introducing different substituents, as seen in the study of 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone 4-imine derivatives . These properties are important for the pharmacological profile of a compound, affecting its bioavailability and interaction with biological targets. The presence of hydroxy and methyl groups in 1-Hydroxy-3,5-dimethylpyridin-4-imine would likely influence its solubility and lipophilicity, potentially making it more or less suitable for drug development.

Scientific Research Applications

Metabolites and Metabolic Pathways

L-735,524, an HIV-1 protease inhibitor, undergoes extensive metabolism, including glucuronidation, pyridine N-oxidation, para-hydroxylation, 3'-hydroxylation, and N-depyridomethylation, with the urinary excretion representing a minor elimination pathway. The intact compound is the major component in urine, while each metabolite level is relatively low (Balani et al., 1995).

Enzymatic Catalysis and In Vitro Studies

BIIB021, an HSP90 inhibitor, is extensively metabolized primarily via hydroxylation, O-demethylation, and glutathione conjugation. The formation of a specific metabolite, M10, is catalyzed primarily by aldehyde oxidase, with the catalytic activity being the highest in monkeys, followed by mice, humans, and rats, indicating species-specific differences in metabolism (Xu et al., 2013).

Pharmacokinetics and Drug Metabolism

Human Urinary Excretion and Pharmacokinetics

The study of the pharmacokinetics of 7-hydroxycitronellal (7-HC) in humans after oral or dermal dosage revealed the identification of suitable metabolites for biomonitoring, with peak excretion occurring between 3 and 5 hours after oral application and about 10 hours after dermal administration. This research provides insights into the urinary excretion kinetics of fragrance compounds, which could be relevant for understanding the metabolism and excretion patterns of structurally similar compounds (Stoeckelhuber et al., 2017).

Future Directions

Novel 3,5-dimethylpyridin-4(1H)-one scaffold compounds have been synthesized and evaluated as AMP-activated protein kinase (AMPK) activators . Unlike direct AMPK activators, this series of compounds showed selective cell growth inhibitory activity against human breast cancer cell lines . This suggests potential future directions in the development of new therapeutics.

properties

IUPAC Name

1-hydroxy-3,5-dimethylpyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-9(10)4-6(2)7(5)8/h3-4,8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEGLEZWTMEYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=C(C1=N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313547
Record name 1-hydroxy-3,5-dimethylpyridin-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-3,5-dimethylpyridin-4-imine

CAS RN

76139-65-6
Record name NSC272272
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-3,5-dimethylpyridin-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.